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molecular formula C9H9NO4 B195265 5-Ethylpyridine-2,3-dicarboxylic acid CAS No. 102268-15-5

5-Ethylpyridine-2,3-dicarboxylic acid

Cat. No. B195265
M. Wt: 195.17 g/mol
InChI Key: MTAVBTGOXNGCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05410062

Procedure details

Preparation of 5-ethyl-2,3-pyridinedicarboxylic acid ##STR6## The nitrate salt obtained in Example 1 is dispersed in a mixture of 100 mL of methylene chloride and 100 mL of methyl isobutyl ketone, heated at reflux temperature for 1 hour, cooled to room temperature and filtered. The filter cake is washed with a 1:1 mixture of methylene chloride:methyl isobutyl ketone and dried in vacuo to give 5-ethyl-2,3-pyridinedicarboxylic acid, 34.6 g, (89% isolated yield from 3-ethyl-8-hydroxyquinoline), 94.5% pure by HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
nitrate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6]([C:9]([OH:11])=[O:10])=[N:7][CH:8]=1)[CH3:2].[CH2:15](C(C)=O)[CH:16](C)C>C(Cl)Cl>[CH2:1]([C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6]([C:9]([OH:11])=[O:10])=[N:7][CH:8]=1)[CH3:2].[CH2:1]([C:3]1[CH:8]=[N:7][C:6]2[C:5]([CH:4]=1)=[CH:12][CH:16]=[CH:15][C:9]=2[OH:11])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
Name
nitrate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C(C)C)C(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with a 1:1 mixture of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
methyl isobutyl ketone and dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
Name
Type
product
Smiles
C(C)C=1C=NC2=C(C=CC=C2C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05410062

Procedure details

Preparation of 5-ethyl-2,3-pyridinedicarboxylic acid ##STR6## The nitrate salt obtained in Example 1 is dispersed in a mixture of 100 mL of methylene chloride and 100 mL of methyl isobutyl ketone, heated at reflux temperature for 1 hour, cooled to room temperature and filtered. The filter cake is washed with a 1:1 mixture of methylene chloride:methyl isobutyl ketone and dried in vacuo to give 5-ethyl-2,3-pyridinedicarboxylic acid, 34.6 g, (89% isolated yield from 3-ethyl-8-hydroxyquinoline), 94.5% pure by HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
nitrate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6]([C:9]([OH:11])=[O:10])=[N:7][CH:8]=1)[CH3:2].[CH2:15](C(C)=O)[CH:16](C)C>C(Cl)Cl>[CH2:1]([C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6]([C:9]([OH:11])=[O:10])=[N:7][CH:8]=1)[CH3:2].[CH2:1]([C:3]1[CH:8]=[N:7][C:6]2[C:5]([CH:4]=1)=[CH:12][CH:16]=[CH:15][C:9]=2[OH:11])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
Name
nitrate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C(C)C)C(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with a 1:1 mixture of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
methyl isobutyl ketone and dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
Name
Type
product
Smiles
C(C)C=1C=NC2=C(C=CC=C2C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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